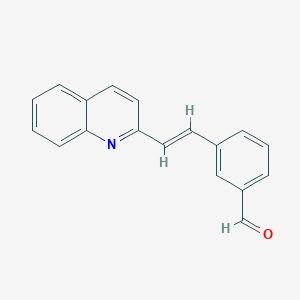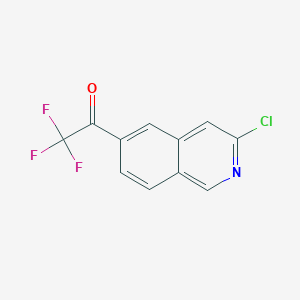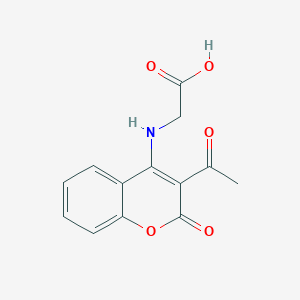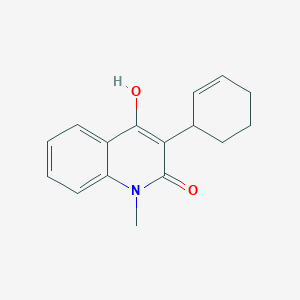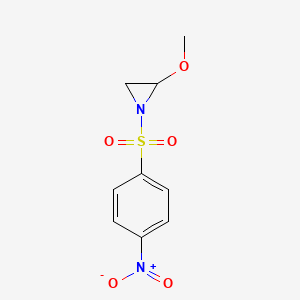
2-Methoxy-1-(4-nitrobenzene-1-sulfonyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the reaction of 2-methoxyaziridine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reactivity of the aziridine ring.
Industrial Production Methods: While specific industrial production methods for 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted amines, ethers, and thioethers, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Nucleophilic Ring Opening: β-Substituted amines, ethers, and thioethers.
Reduction: 2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine.
Substitution: Various substituted aziridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor to compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1-((4-nitrophenyl)sulfonyl)aziridine primarily involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of the nitro group can also influence its reactivity, particularly in reduction reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions, depending on the specific application.
Comparación Con Compuestos Similares
2-Methoxy-1-((4-aminophenyl)sulfonyl)aziridine: Similar structure but with an amino group instead of a nitro group.
1-((4-Nitrophenyl)sulfonyl)aziridine: Lacks the methoxy group.
2-Methoxyaziridine: Lacks the 4-nitrophenylsulfonyl group.
Uniqueness: The presence of both electron-donating and electron-withdrawing groups in the molecule allows for a diverse range of chemical reactions and interactions, making it a versatile compound in synthetic chemistry and research .
Propiedades
Número CAS |
62472-55-3 |
|---|---|
Fórmula molecular |
C9H10N2O5S |
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
2-methoxy-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C9H10N2O5S/c1-16-9-6-10(9)17(14,15)8-4-2-7(3-5-8)11(12)13/h2-5,9H,6H2,1H3 |
Clave InChI |
AWYIKMBFDFBWCU-UHFFFAOYSA-N |
SMILES canónico |
COC1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




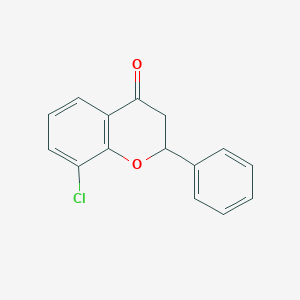
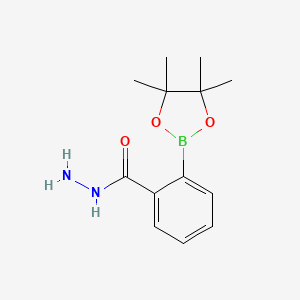
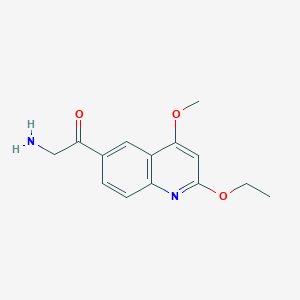
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)

![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
